Dihydroxyacetone Phosphate
Description
Properties
IUPAC Name |
(3-hydroxy-2-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGACRATGGDKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058768 | |
| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydroxyacetone phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-04-5 | |
| Record name | Dihydroxyacetone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyacetone phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyacetone phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-3-(phosphonooxy)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIHYDROXYACETONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KF2T6W95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydroxyacetone phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Four-Step Synthesis from Dihydroxyacetone Dimer
A seminal chemical synthesis route starts with dihydroxyacetone dimer (DHA), achieving a 47% overall yield through enzymatic desymmetrization and phosphorylation. The process involves:
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Conversion of DHA to 2,2-Dimethoxypropane-1,3-diol : DHA reacts with trimethyl orthoformate under acidic conditions to form the protected diol.
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Lipase-Catalyzed Desymmetrization : Lipase AK selectively acetylates one hydroxyl group, yielding a monoacetylated intermediate.
-
Phosphorylation : The free hydroxyl group is phosphorylated using dibenzyl chlorophosphate, forming a dibenzyl phosphate ester.
-
Deprotection : Hydrogenolysis removes benzyl groups, followed by acid hydrolysis to release DHAP.
This method’s efficiency stems from the enzyme’s stereoselectivity, avoiding racemic mixtures. However, the use of multiple protection/deprotection steps and costly reagents limits scalability.
Table 1: Key Parameters of the Four-Step Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| DHA Protection | Trimethyl orthoformate, H+ | 92 |
| Enzymatic Acetylation | Lipase AK, vinyl acetate | 85 |
| Phosphorylation | Dibenzyl chlorophosphate, base | 78 |
| Deprotection | H₂/Pd-C, then HCl | 82 |
Phosphate Group-Assisted Acetal Hydrolysis
An alternative route simplifies the final deprotection by leveraging the phosphate group’s catalytic activity. After hydrogenolysis, the acetyl and acetal groups are hydrolyzed simultaneously in aqueous acid, reducing the number of steps. This one-pot method achieves comparable yields (45–47%) but requires precise pH control to prevent DHAP degradation.
Enzymatic Preparation of this compound
Bacterial Acid Phosphatase-Mediated Synthesis
A patent-pending enzymatic method utilizes bacterial acid phosphatase to phosphorylate dihydroxyacetone (DHA) using pyrophosphate as the phosphate donor. The reaction proceeds under mild conditions (pH 4.5–6.0, 25–35°C), achieving >90% conversion in a single step:
This approach eliminates the need for ATP or complex cofactor regeneration systems, significantly reducing costs. However, DHAP’s instability at neutral pH necessitates rapid purification or immediate use in downstream reactions.
Table 2: Comparison of Enzymatic vs. Chemical Synthesis
Glycerol Phosphate Pathway in Phosphatidate Synthesis
In biological systems, DHAP is generated via glycerol phosphate dehydrogenation. Studies on rat liver homogenates reveal that the glycerol phosphate pathway dominates over the acyl-DHAP pathway in phosphatidate synthesis. NADH-dependent reduction of DHAP to glycerol-3-phosphate occurs at rates up to 12 nmol/min/mg protein, with phosphatidic acid yields varying by tissue (e.g., 8.2 nmol/min/mg in thymocytes vs. 1.4 nmol/min/mg in hepatocytes). This pathway’s relevance to DHAP preparation lies in its potential for in vitro enzymatic cascades, though cofactor requirements complicate industrial adoption.
Industrial and Research Applications
Aldolase-Catalyzed Carbohydrate Synthesis
DHAP-dependent aldolases (e.g., fructose-1,6-bisphosphate aldolase) are used to synthesize rare sugars like D-fructose-6-phosphate and D-sedoheptulose-7-phosphate. For example, a bifunctional aldolase/kinase enzyme system produces D-fructose-6-phosphate with 85% enantiomeric excess, leveraging DHAP’s high purity from enzymatic synthesis.
Pharmaceutical Intermediates
DHAP serves as a precursor in synthesizing antiviral and anticancer agents. Its phosphorylation state enables direct incorporation into nucleotide analogs, bypassing costly phosphorylation steps in vivo.
Critical Analysis of Preparation Methods
Cost-Benefit Considerations
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Chemical Synthesis : High purity (≥98%) but prohibitive for large-scale use due to reagent costs and low yields.
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Enzymatic Synthesis : Cost-effective but requires stringent pH control and rapid processing.
-
Hybrid Approaches : Combining chemical phosphorylation with enzymatic desymmetrization may balance cost and efficiency, though no commercial processes exist yet.
Chemical Reactions Analysis
Types of Reactions: Dihydroxyacetone phosphate undergoes various chemical reactions, including oxidation, reduction, and isomerization. It is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate in glycolysis .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dibenzyl phosphate, Lewis acids, and catalytic oxidants such as tetrapropylammonium perruthenate .
Major Products: The major products formed from the reactions of this compound include glyceraldehyde 3-phosphate and other intermediates in metabolic pathways such as the Calvin cycle .
Scientific Research Applications
Metabolic Pathway Analysis
Glycolysis Studies
DHAP is a crucial intermediate in glycolysis, generated from fructose 1,6-bisphosphate. Its levels can indicate the metabolic state of cells and help assess glycolytic enzyme activity. Research shows that DHAP accumulation can affect cellular processes, including energy production and apoptosis.
Case Study: Diabetic Kidney Disease
A recent study highlighted the role of DHAP in diabetic kidney disease (DKD). Elevated levels of DHAP in high-glucose environments were linked to podocyte pyroptosis through the mTORC1 pathway. This finding suggests that targeting DHAP levels could provide therapeutic avenues for managing DKD .
Lipid Metabolism
Biosynthesis of Glycerolipids
DHAP serves as a precursor for glycerolipids, essential components of cell membranes and energy storage molecules. Analyzing DHAP levels can provide insights into lipid metabolism regulation and identify potential targets for metabolic disorder treatments.
Research Insights
Studies indicate that alterations in DHAP levels are associated with metabolic disorders such as obesity and diabetes. By measuring these levels, researchers can better understand lipid dysregulation in these conditions .
Clinical Diagnostics
Biomarker for Disease States
The quantification of DHAP can serve as a biomarker for various diseases, particularly those related to metabolic dysfunctions. Elevated DHAP levels have been observed in conditions like diabetes and certain cancers, making it a valuable diagnostic tool.
Example: Cancer Research
In cancer studies, altered DHAP levels have been linked to tumor metabolism changes. Monitoring these levels could aid in diagnosing and tracking disease progression .
Metabolomics Research
Targeted Metabolomics
The analysis of DHAP through advanced techniques like liquid chromatography-mass spectrometry (LC-MS) allows for sensitive detection in various biological samples. This approach enhances our understanding of metabolic pathways and their alterations in disease states.
Technical Advantages
The LC-MS method provides high sensitivity and specificity, enabling simultaneous analysis of multiple metabolites, including DHAP. This capability is crucial for comprehensive metabolomic studies .
Therapeutic Potential
Targeting DHAP in Treatments
Given its central role in metabolism, targeting DHAP could lead to novel therapeutic strategies for metabolic disorders and cancers. Reducing DHAP levels has shown promise in alleviating symptoms associated with DKD by mitigating podocyte injury .
Data Summary Table
Mechanism of Action
Dihydroxyacetone phosphate exerts its effects through its involvement in metabolic pathways. In glycolysis, it is one of the products of the breakdown of fructose 1,6-bisphosphate and is rapidly isomerized to glyceraldehyde 3-phosphate . In the Calvin cycle, it is produced from the reduction of 1,3-bisphosphoglycerate by NADPH . The molecular targets involved include enzymes such as fructose-bisphosphate aldolase and triosephosphate isomerase .
Comparison with Similar Compounds
Structural and Functional Differences :
- Structural Isomerism : Dihydroxyacetone phosphate and G3P are interconvertible structural isomers. This compound has a ketone group at carbon 2, while G3P has an aldehyde group at carbon 1 .
- Metabolic Roles :
- Enzyme Affinity : Triosephosphate isomerase catalyzes their interconversion with a catalytic efficiency (kₐₜ/Kₘ) of ~4.2 × 10⁶ M⁻¹s⁻¹, ensuring rapid equilibrium .
Table 1: Key Properties of this compound vs. G3P
| Property | This compound | G3P |
|---|---|---|
| Functional Group | Ketone (C2) | Aldehyde (C1) |
| Pathway Role | Lipid synthesis, methylglyoxal | Glycolysis, Calvin cycle |
| Substrate Specificity | GAT1 (broad acyl-CoA preference) | GAT2 (prefers C16) |
| Toxicity Risk | High (via dihydroxyacetone) | Low |
Glycerol-3-Phosphate (G3P)
Metabolic Partitioning :
- Lipid Synthesis : Both this compound and glycerol-3-phosphate are substrates for GAT1, but GAT2 shows a 3–5-fold preference for glycerol-3-phosphate .
- Redox Shuttles : In brown adipose tissue, this compound facilitates NADH oxidation in the glycerol-3-phosphate shuttle, whereas glycerol-3-phosphate requires a lag phase for activation .
Acyl/Alkyl this compound Derivatives
Methylglyoxal
Sedoheptulose 1-Phosphate and Erythrulose 1-Phosphate
Kinetic Comparisons :
- Reaction Rates : this compound reacts with erythrose to form sedoheptulose 1-phosphate, but fructose 1-phosphate synthesis is 7–20-fold faster .
- Substrate Affinity : Enzymes like phosphoketotetrose aldolase show higher specificity for this compound in sedoheptulose production (Kₘ = 2.5 mM) compared to erythrose (Kₘ = 1.2 mM) .
Other Phosphorylated Regulators
Adenosine Kinase Modulation:
- This compound activates adenosine kinase (AK) similarly to acetyl phosphate, with EC₅₀ values of ~1.5 mM .
- In contrast, bisphosphonates (e.g., etidronate) inhibit AK, highlighting divergent regulatory roles among phosphorylated molecules .
Biological Activity
Dihydroxyacetone phosphate (DHAP) is an important metabolic intermediate involved in various biological pathways, including glycolysis and the Calvin cycle. This article explores the biological activity of DHAP, highlighting its roles in metabolic processes, its implications in diseases, and recent research findings.
Chemical Structure and Properties
This compound is a phosphate ester of dihydroxyacetone, with the chemical formula HOCH₂C(O)CH₂OPO₃²⁻. It exists as an anion and is categorized as a monosaccharide phosphate. DHAP is neutral under physiological conditions and is rapidly interconverted to glyceraldehyde 3-phosphate (G3P) through the action of the enzyme triose phosphate isomerase.
Glycolysis
DHAP plays a crucial role in glycolysis, where it is produced from fructose 1,6-bisphosphate by the enzyme aldolase. It can be interconverted to G3P, allowing it to participate in energy production:
| Enzyme | Substrate | Product |
|---|---|---|
| Aldolase | Fructose 1,6-bisphosphate | This compound + Glyceraldehyde 3-phosphate |
| Triose Phosphate Isomerase | This compound | Glyceraldehyde 3-phosphate |
This reversible reaction highlights DHAP's role as a key intermediate in energy metabolism.
Calvin Cycle
In plants, DHAP is generated during the Calvin cycle as a product of the reduction of 1,3-bisphosphoglycerate. It contributes to the synthesis of ribulose 5-phosphate, which is essential for carbon fixation.
Diabetic Kidney Disease
Recent studies have revealed that elevated levels of DHAP are associated with diabetic kidney disease (DKD). Research indicates that DHAP accumulation can lead to podocyte pyroptosis—an inflammatory form of programmed cell death—through the activation of the mTORC1 signaling pathway. In a study involving db/db mice, increased levels of DHAP were observed alongside other glycolytic metabolites, suggesting a link between DHAP and renal injury in diabetes .
Advanced Glycation End Products (AGEs)
DHAP is also implicated in the formation of advanced glycation end products (AGEs), which are harmful compounds formed when sugars react with proteins or lipids. Elevated DHAP levels can lead to increased glycation of nucleotides and proteins, potentially contributing to various complications associated with diabetes and aging .
Case Studies and Research Findings
- Podocyte Injury in DKD : A study demonstrated that high glucose levels led to increased DHAP in podocytes, correlating with pyroptosis and renal damage. The expression of genes related to inflammation was upregulated in response to elevated DHAP levels .
- Metabolic Dysfunction : Another investigation found that exposure to dihydroxyacetone (a precursor to DHAP) altered metabolic activity in HEK 293T cells, leading to mitochondrial dysfunction and cell death via autophagy . This underscores the potential cytotoxic effects of DHAP under certain conditions.
Q & A
Basic Research Questions
Q. What methodologies are recommended for accurate quantification of DHAP in biological samples, and what factors influence measurement precision?
- Methodology : Fluorometric assays using enzymatic conversion (e.g., triose phosphate isomerase (TPI) to convert DHAP to glyceraldehyde-3-phosphate (GAP), followed by fluorometric detection of reduced probes) are widely used. Key steps include:
- Neutralizing samples to pH 6.5–8.0 to avoid interference from residual perchloric acid (PCA) .
- Centrifugation at 13,000 × g for 15 minutes to remove precipitates .
- Running duplicate samples to ensure statistical validity and subtracting background signals if significant .
- Diluting samples with readings exceeding the standard curve range and applying correction factors .
- Critical Factors : Temperature control during enzymatic reactions, avoidance of cross-contamination, and proper plate sealing during incubation .
Q. What is the metabolic significance of DHAP in central carbon pathways?
- Roles :
- Glycolysis/Gluconeogenesis : DHAP is interconverted with glyceraldehyde-3-phosphate (G3P) via TPI, enabling carbon flux between glycolysis and gluconeogenesis .
- Lipid Biosynthesis : DHAP serves as a precursor for glycerol-3-phosphate, a backbone for triglycerides and phospholipids .
- Ether-Lipid Synthesis : In organisms like Leishmania, DHAP contributes to ether-lipid formation, critical for membrane structure .
Advanced Research Questions
Q. How do the structural equilibria of DHAP (keto, gem-diol, enol forms) impact enzyme kinetics and experimental interpretations?
- Structural Dynamics : In aqueous solution, DHAP exists as 55% keto, 44% gem-diol, and 1% enol forms at 20°C. At 37°C, the keto form dominates (83%), making it the primary substrate for enzymes like TPI, aldolase, and α-glycerophosphate dehydrogenase .
- Experimental Implications :
- Temperature-controlled assays are critical to avoid artifacts in kinetic measurements.
- pH adjustments may shift equilibria, affecting enzyme-substrate binding .
Q. How can researchers resolve contradictions in DHAP concentration data across different assay conditions?
- Strategies :
- Dilution Protocols : For samples exceeding the standard curve, serial dilution in neutral buffer reduces matrix effects .
- Enzyme Inhibition Checks : Phosphoenolpyruvate (PEP) and 3-phosphoglycerate inhibit methylglyoxal synthase, which competes for DHAP in E. coli; thus, inhibitor profiling is essential in bacterial studies .
- Cross-Validation : Pair fluorometric assays with LC-MS for absolute quantification .
Q. What role does DHAP play in metabolic compartmentalization, and how can isotopic tracing elucidate its contributions?
- Compartmentalization : In plants, DHAP is shuttled between chloroplasts (Calvin cycle) and cytosol (glycolysis), requiring subcellular fractionation for accurate tracking .
- Isotopic Techniques :
- ¹³C-labeled DHAP reveals its contribution to gluconeogenesis in hepatocytes .
- ²H-NMR can distinguish DHAP pools in lipid vs. carbohydrate synthesis pathways .
Q. What are the implications of DHAP-associated metabolic disorders, and how can model systems advance mechanistic studies?
- Disease Links : Transaldolase deficiency alters DHAP/G3P ratios, leading to abnormal polyol accumulation. Mouse models with TPI mutations show neurodegeneration, mimicking human disorders .
- Model Systems :
- Saccharomyces cerevisiae knockout strains (e.g., ΔTPI1) help study DHAP toxicity .
- Human placental tissue assays (via LC-MS) link DHAP levels to gestational metabolic dysregulation .
Methodological Tables
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
